molecular formula C17H15N3O3S B2410121 N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide CAS No. 1798637-34-9

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide

Cat. No.: B2410121
CAS No.: 1798637-34-9
M. Wt: 341.39
InChI Key: IPNQKZIAFCSXGS-UHFFFAOYSA-N
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Description

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds similar to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide have been synthesized and assessed for their potential in treating microbial diseases. Studies reveal that thiazole derivatives exhibit significant antibacterial and antifungal activities. These compounds are particularly effective against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The promising outcomes suggest these derivatives could be valuable in the development of new therapeutic agents for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Potential

Research on similar chemical structures has also explored their use as chemotherapeutic agents. Oxadiazole derivatives, for example, have been synthesized and tested for their anticancer activities. These studies found that certain compounds exhibit significant inhibitory effects against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. Notably, compounds containing 1,3,4-oxadiazole and benzothiazole moieties have shown to possess higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria, alongside notable antiproliferative activity against cancer cell lines. This indicates a potential for these compounds to be developed into effective anticancer drugs (Kaya et al., 2017).

Molecular Interactions and Structural Analysis

The molecular structure and intermolecular interactions of compounds containing the methoxybenzamide group have been extensively studied. For instance, the crystal structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, providing insights into the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding how these compounds interact at the molecular level, potentially aiding in the design of more effective therapeutic agents (Karabulut et al., 2014).

Enzymatic Activity Modulation

The effects of bis-1,3,4-oxadiazole compounds containing glycine moieties on the activity of transferase enzymes have also been explored. These compounds have demonstrated the ability to modulate the activities of enzymes such as GOT, GPT, and γ-GT, which are critical in various biochemical pathways. Such findings open the door to potential therapeutic applications where modulation of enzyme activity is desired (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Biochemical Analysis

Biochemical Properties

It is known that the 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Cellular Effects

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that the 1,2,4-oxadiazole core is frequently encountered in active pharmaceutical ingredients and can interact with various biomolecules .

Temporal Effects in Laboratory Settings

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant dosage-dependent effects in animal models .

Metabolic Pathways

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant interactions with various enzymes or cofactors .

Transport and Distribution

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant interactions with various transporters or binding proteins .

Subcellular Localization

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant effects on their activity or function depending on their subcellular localization .

Properties

IUPAC Name

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-5-3-2-4-11(13)15(21)19-17-12(8-9-24-17)16-18-14(20-23-16)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNQKZIAFCSXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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